1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride
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Overview
Description
1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an aminomethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with aminomethyl and N-methyl groups under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(aminomethyl)cyclobutane-1-carboxamide
- N-methylcyclobutane-1-carboxamide
- Cyclobutane-1-carboxamide derivatives
Uniqueness
1-(aminomethyl)-N-methylcyclobutane-1-carboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the presence of a cyclobutane ring make it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-(aminomethyl)-N-methylcyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(5-8)3-2-4-7;/h2-5,8H2,1H3,(H,9,10);1H |
InChI Key |
JWJOGVFJUYALKE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCC1)CN.Cl |
Origin of Product |
United States |
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